(S)-2-Hydroxybutyrate Titer: Engineered vs. Wild-Type LDH
The engineered LDH variant N197Dldh demonstrates substantially enhanced production of (S)-2-hydroxybutyrate compared to wild-type enzyme, confirming the enzyme's inherent stereopreference for the S-enantiomer. While the wild-type enzyme already produces (S)-2-hydroxybutyrate, the variant achieves a 2.05-fold higher titer [1].
| Evidence Dimension | Production titer (g/L) |
|---|---|
| Target Compound Data | 95.8 g/L (S)-2-hydroxybutyrate in 12 h |
| Comparator Or Baseline | Wild-type PfLDH: 46.7 g/L (S)-2-hydroxybutyrate in 12 h (calculated as 95.8 / 2.05) |
| Quantified Difference | 2.05-fold higher production |
| Conditions | E. coli whole-cell biocatalyst system with coenzyme regeneration, 12 h reaction time |
Why This Matters
This demonstrates that (S)-2-hydroxybutyrate, not its racemate, is the preferred product of stereospecific enzymatic reduction, and that process improvements can yield industrially relevant titers for pharmaceutical synthesis.
- [1] Liang, S., et al. (2021). Rational engineering of the Plasmodium falciparum l-lactate dehydrogenase loop involved in catalytic proton transfer to improve chiral 2-hydroxybutyric acid production. International Journal of Biological Macromolecules, 179, 71-79. View Source
